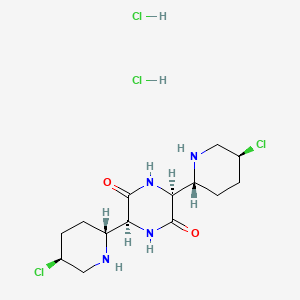
Antibiotic 593a dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antibiotic 593a dihydrochloride involves multiple steps, starting from piperazinedione derivatives. One approach includes the use of (S)-asparagine as a starting material, which undergoes several transformations to yield the final product . Another method involves the synthesis of 2,3-diaminopropionic acid derivatives, which are then converted into the desired compound through a series of reactions . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
Antibiotic 593a dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated analogues. Substitution reactions can lead to the formation of new compounds with altered biological activities .
科学研究应用
作用机制
The mechanism of action of antibiotic 593a dihydrochloride involves its interaction with specific molecular targets within bacterial and cancer cells. The compound inhibits protein synthesis by binding to the ribosomal RNA, preventing the formation of essential proteins required for cell survival . This action disrupts cellular processes, leading to cell death. Additionally, the compound may interfere with DNA replication and repair mechanisms, further contributing to its antitumor effects .
相似化合物的比较
Similar Compounds
Spectinomycin: An aminocyclitol antibiotic with a similar mechanism of action, used to treat bacterial infections.
Pyrazomycin: A C-nucleoside with antiviral activity, structurally related to antibiotic 593a dihydrochloride.
Anguidine: An antitumor agent with structural similarities, used in cancer treatment.
Uniqueness
This compound stands out due to its unique chemical structure, which includes two piperidinyl groups and a piperazinedione core. This structure contributes to its potent biological activity and makes it a valuable compound for research and therapeutic applications . Its ability to inhibit protein synthesis and interfere with DNA processes sets it apart from other antibiotics and antitumor agents .
属性
CAS 编号 |
41109-80-2 |
|---|---|
分子式 |
C14H24Cl4N4O2 |
分子量 |
422.2 g/mol |
IUPAC 名称 |
(3S,6S)-3,6-bis[(2R,5S)-5-chloropiperidin-2-yl]piperazine-2,5-dione;dihydrochloride |
InChI |
InChI=1S/C14H22Cl2N4O2.2ClH/c15-7-1-3-9(17-5-7)11-13(21)20-12(14(22)19-11)10-4-2-8(16)6-18-10;;/h7-12,17-18H,1-6H2,(H,19,22)(H,20,21);2*1H/t7-,8-,9+,10+,11-,12-;;/m0../s1 |
InChI 键 |
BTIDXNPBPKDZOX-AFGTVAMDSA-N |
手性 SMILES |
C1C[C@@H](NC[C@H]1Cl)[C@H]2C(=O)N[C@H](C(=O)N2)[C@H]3CC[C@@H](CN3)Cl.Cl.Cl |
规范 SMILES |
C1CC(NCC1Cl)C2C(=O)NC(C(=O)N2)C3CCC(CN3)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


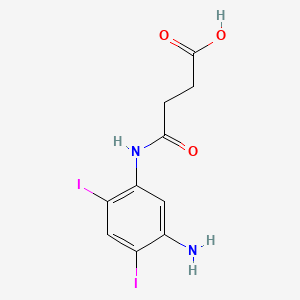
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
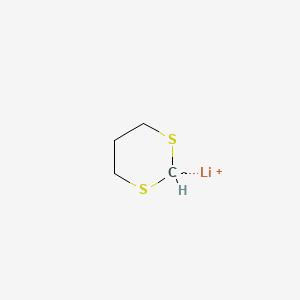
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
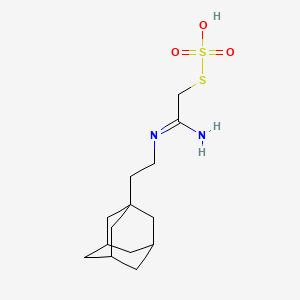
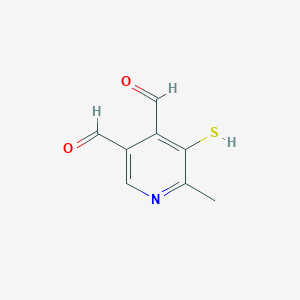
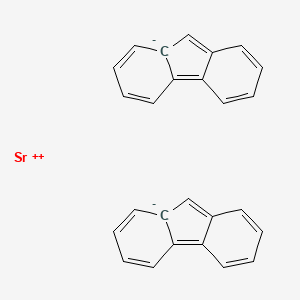
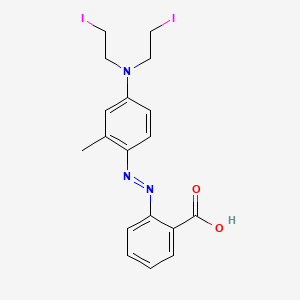
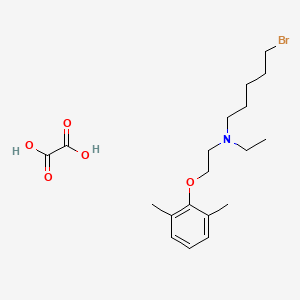

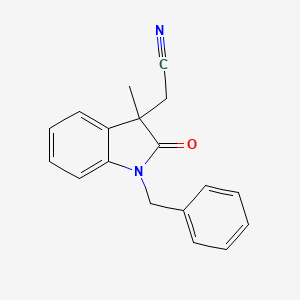

![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
